molecular formula C24H16FI2NO3 B14929965 (4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14929965
M. Wt: 639.2 g/mol
InChI Key: OCPFXFCRJVWDMK-SRZZPIQSSA-N
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Description

4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, including halogenation, aromatic substitution, and cyclization reactions. The starting materials often include 3,5-diiodo-4-hydroxybenzaldehyde and 3-fluorobenzylamine. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its unique structure could offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of halogen atoms and aromatic rings. This structure imparts specific reactivity and properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H16FI2NO3

Molecular Weight

639.2 g/mol

IUPAC Name

(4E)-4-[[3,5-diiodo-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C24H16FI2NO3/c1-14-4-2-5-15(8-14)13-30-22-19(26)9-16(10-20(22)27)11-21-24(29)31-23(28-21)17-6-3-7-18(25)12-17/h2-12H,13H2,1H3/b21-11+

InChI Key

OCPFXFCRJVWDMK-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)F)I

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F)I

Origin of Product

United States

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